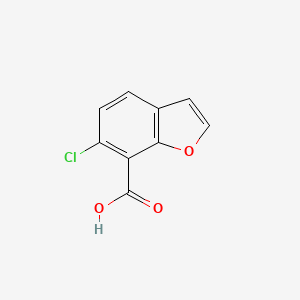

Acide 6-chloro-1-benzofuran-7-carboxylique

Vue d'ensemble

Description

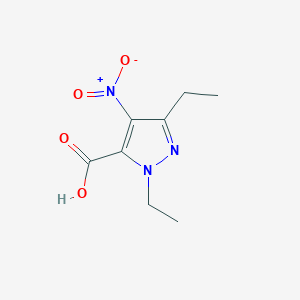

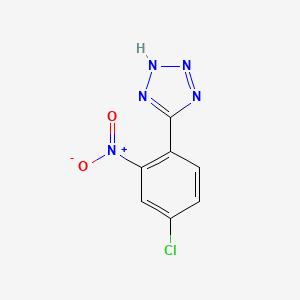

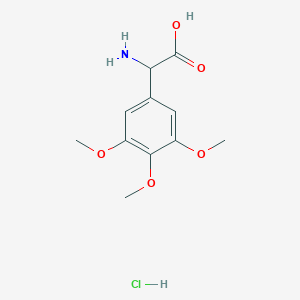

6-Chloro-1-benzofuran-7-carboxylic acid is an organic compound with the molecular formula C9H5ClO3 . It belongs to the class of aromatic carboxylic acids and is characterized by a benzene ring fused with a furan ring, with a carboxylic acid group attached at the 6th position of the benzofuran ring .

Synthesis Analysis

Benzofuran compounds are synthesized using various methods. One of the most common methods involves the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Other strategies include the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones and the cyclization of aryl acetylenes using transition-metal catalysis .Molecular Structure Analysis

The molecular structure of 6-Chloro-1-benzofuran-7-carboxylic acid consists of a benzene ring fused with a furan ring, with a carboxylic acid group attached at the 6th position of the benzofuran ring . The InChI code for this compound is 1S/C9H5ClO3/c10-6-2-1-5-3-4-13-8(5)7(6)9(11)12/h1-4H, (H,11,12) .Chemical Reactions Analysis

Benzofuran compounds, including 6-Chloro-1-benzofuran-7-carboxylic acid, can undergo various chemical reactions. For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Physical And Chemical Properties Analysis

6-Chloro-1-benzofuran-7-carboxylic acid is a powder with a molecular weight of 196.59 .Applications De Recherche Scientifique

Activité antitumorale

Les composés benzofuraniques, y compris l'acide 6-chloro-1-benzofuran-7-carboxylique, ont été trouvés pour présenter de fortes activités antitumorales . Par exemple, certains benzofuranes substitués ont montré des effets inhibiteurs significatifs de la croissance cellulaire sur différents types de cellules cancéreuses .

Propriétés antibactériennes

Les composés benzofuraniques ont été rapportés pour posséder des propriétés antibactériennes . Cela en fait des candidats potentiels pour le développement de nouveaux médicaments antibactériens.

Propriétés antioxydantes

Ces composés présentent également des activités antioxydantes . Cette propriété peut être exploitée dans le développement de médicaments pour les maladies causées par le stress oxydatif.

Activités antivirales

Les composés benzofuraniques ont montré des activités antivirales . Par exemple, un nouveau composé benzofuranique macrocyclique a été découvert pour avoir une activité anti-virus de l'hépatite C .

Potentiel thérapeutique anticancéreux

Les échafaudages benzofuraniques se sont avérés avoir une puissance inhibitrice extraordinaire contre un panel de lignées cellulaires cancéreuses humaines . Cela en fait des candidats prometteurs pour le développement d'agents anticancéreux.

Synthèse de dérivés benzofuraniques complexes

Les composés benzofuraniques sont utilisés dans la synthèse de dérivés benzofuraniques complexes . Ces dérivés se sont avérés avoir une large gamme d'activités biologiques, élargissant encore les applications des composés benzofuraniques.

Développement d'agents anticancéreux

Bon nombre des benzofuranes décrits sont des candidats prometteurs pour le développement en tant qu'agents anticancéreux en raison de leur puissance inhibitrice exceptionnelle contre un panel de cellules cancéreuses humaines .

Applications pharmaceutiques

Les composés benzofuraniques, y compris l'this compound, sont les principaux composants de nombreux hétérocycles naturels et synthétiques biologiquement actifs . Ces hétérocycles ont des potentiels thérapeutiques uniques et sont impliqués dans divers médicaments cliniques .

Safety and Hazards

Orientations Futures

Benzofuran compounds, including 6-Chloro-1-benzofuran-7-carboxylic acid, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their strong biological activities and potential applications in many aspects . They are considered potential natural drug lead compounds . Therefore, seeking effective and low-toxic antifungal drugs has become the focus of current research .

Mécanisme D'action

Target of Action

Benzofuran compounds, which include 6-chloro-1-benzofuran-7-carboxylic acid, have been shown to exhibit a wide range of biological activities . These activities suggest that these compounds may interact with multiple targets, including enzymes, receptors, and other proteins involved in various cellular processes .

Mode of Action

Benzofuran derivatives have been reported to exhibit anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with its targets in a way that modulates their function, leading to changes in cellular processes .

Biochemical Pathways

Given the broad range of biological activities exhibited by benzofuran derivatives, it is likely that this compound affects multiple pathways

Pharmacokinetics

The compound’s molecular weight (19659 g/mol) and physical form (powder) suggest that it may be well-absorbed and distributed throughout the body .

Result of Action

Benzofuran derivatives have been reported to exhibit anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may have a variety of effects at the molecular and cellular levels .

Action Environment

It is known that factors such as temperature, ph, and the presence of other substances can influence the action and stability of many compounds .

Propriétés

IUPAC Name |

6-chloro-1-benzofuran-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClO3/c10-6-2-1-5-3-4-13-8(5)7(6)9(11)12/h1-4H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPHNVHYYTFDGHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C=CO2)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30622830 | |

| Record name | 6-Chloro-1-benzofuran-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30622830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

379230-47-4 | |

| Record name | 6-Chloro-1-benzofuran-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30622830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chloro-1-benzofuran-7-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

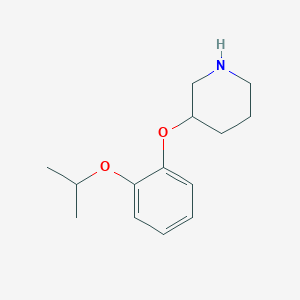

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

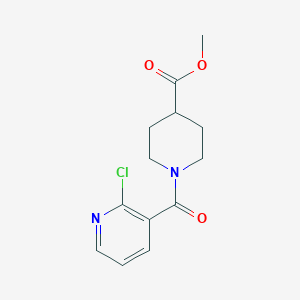

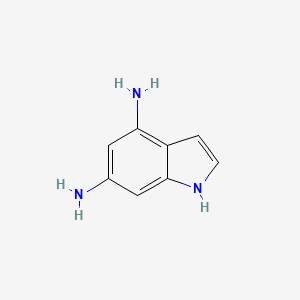

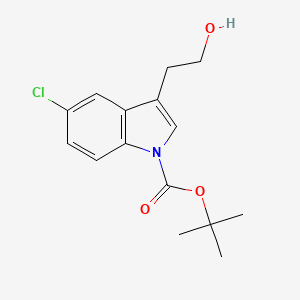

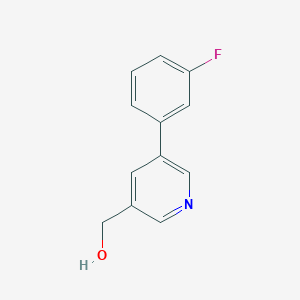

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(6-Methylpyrazin-2-yl)oxy]benzenesulfonyl chloride](/img/structure/B1629654.png)

![2-[4-(Chloromethyl)phenoxy]-6-methylpyrazine](/img/structure/B1629656.png)

![1-[(2,5-Difluorophenyl)methyl]hydrazine](/img/structure/B1629657.png)